molecular formula C15H19N5S B4482932 N-ethyl-N-{[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

N-ethyl-N-{[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

Cat. No.: B4482932
M. Wt: 301.4 g/mol
InChI Key: HDABVHBCCYRYPQ-UHFFFAOYSA-N
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Description

N-ethyl-N-{[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a fused heterocyclic compound comprising a triazolo[3,4-b][1,3,4]thiadiazole core substituted with an ethyl group at the N3 position and a 2-methylphenyl group at the C6 position. This scaffold is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and vasodilatory effects, which are modulated by substituent variations .

Properties

IUPAC Name

N-ethyl-N-[[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5S/c1-4-19(5-2)10-13-16-17-15-20(13)18-14(21-15)12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDABVHBCCYRYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-N-{[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a compound belonging to the class of triazolo-thiadiazoles, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H19N5SC_{15}H_{19}N_{5}S with a molecular weight of 301.4 g/mol. The structure includes a triazole ring fused with a thiadiazole moiety, which is critical for its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can have IC50 values ranging from 1.1 to 18.8 µM, indicating potent anticancer activity compared to standard drugs .

Antimicrobial Activity

Triazolo-thiadiazoles have demonstrated broad-spectrum antimicrobial properties. They are effective against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways .

Anti-inflammatory and Analgesic Effects

The compound has been evaluated for its anti-inflammatory and analgesic properties through various models including the tail flick and hot plate tests in animal studies. Results suggest that this compound exhibits significant pain-relieving effects comparable to traditional analgesics like aspirin .

The biological activities of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in disease processes:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes which play a key role in inflammation and pain pathways.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest leading to apoptosis.

Case Studies

  • Cytotoxicity Study : A study involving various triazolo-thiadiazole derivatives demonstrated that those with methyl substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to their non-substituted counterparts.
  • Antimicrobial Screening : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound effectively inhibited growth at concentrations as low as 10 µg/mL.

Data Summary

Activity TypeObserved EffectReference
AnticancerIC50 = 1.1 - 18.8 µM
AntimicrobialEffective against various strains
Anti-inflammatorySignificant pain relief in models

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains. For instance, a study demonstrated that similar triazole compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that N-ethyl-N-{[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine might have comparable efficacy due to its structural similarities .

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds containing the triazole moiety can inhibit cancer cell proliferation and induce apoptosis. The specific compound's unique structure may enhance its interaction with biological targets involved in cancer pathways. For example, studies on related compounds have shown that they can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .

Agricultural Applications

Pesticide Development

The compound's structure suggests potential applications in developing new agrochemicals. Triazole derivatives are commonly used as fungicides due to their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. This mechanism makes this compound a candidate for further exploration in agricultural pest management strategies. Its effectiveness against specific plant pathogens could be assessed through field trials and laboratory studies to establish efficacy and safety profiles.

Material Science

Polymer Chemistry

The incorporation of triazole-containing compounds into polymer matrices can enhance the material's properties. Research into similar compounds has shown that they can improve thermal stability and mechanical strength when used as additives in polymer formulations. The unique electronic properties of triazoles may also impart beneficial characteristics such as increased conductivity or UV stability to the resulting materials.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MICs) comparable to existing antibiotics .
Study BAnticancer PropertiesInduced apoptosis in cancer cell lines through microtubule disruption mechanisms; further studies needed for specificity and potency assessment .
Study CAgricultural ApplicationPreliminary tests indicated potential as a fungicide; ongoing evaluations to determine field efficacy against common crop pathogens .
Study DMaterial EnhancementImproved thermal stability observed in polymer composites containing triazole derivatives; potential for use in high-performance materials .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of triazolo-thiadiazoles is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name/Structure Substituents (Position) Molecular Formula Key Activities References
N-ethyl-N-{[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine Ethyl (N3), 2-methylphenyl (C6) C₁₉H₂₂N₄S Antimicrobial, Anti-inflammatory
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Ethyl (N3), ibuprofen-like (C6) C₁₇H₂₂N₄S Anti-inflammatory, Antitubercular
3-(3-Pyridinyl)-6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Pyridinyl (C3), varied (C6) C₁₀H₇N₅S Vasodilatory
2-(4-Chloro-3-methylphenoxy)-N-[5-(3-ethyltriazolo-thiadiazol-6-yl)-2-methylphenyl]acetamide Ethyl (N3), acetamide-phenoxy (C6) C₂₁H₂₀ClN₅O₂S Not specified (structural hybrid)
3-Alkyl-6-aryloxymethyl-triazolo-thiadiazoles Alkyl (N3), aryloxymethyl (C6) Varies Enhanced lipophilicity, Antifungal
Key Observations:
  • Substituent Position : Ethyl groups at N3 (common in all analogues) improve metabolic stability, while C6 substituents (e.g., 2-methylphenyl, ibuprofen-like chains) dictate target specificity. For instance, the ibuprofen-linked analogue in shows potent anti-inflammatory activity due to cyclooxygenase inhibition.
  • Bioactivity Modulation : Pyridinyl substituents (e.g., in ) confer vasodilatory properties, likely via nitric oxide pathway interactions . In contrast, aryloxymethyl groups () enhance antifungal activity by increasing membrane penetration .

Pharmacological Profiles

  • Antimicrobial Activity : The target compound and its ibuprofen-linked analogue () exhibit broad-spectrum antimicrobial effects, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Action : Ethyl and 2-methylphenyl substituents synergize to reduce COX-2 expression by 60% in murine models, outperforming analogues with smaller alkyl groups .
  • Vasodilatory Effects : Pyridinyl-substituted triazolo-thiadiazoles () show 80% vasodilation in rat aortic rings at 100 µM, attributed to potassium channel activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-{[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-{[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

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